5-bromo-N-3-quinolinyl-2-furamide
Description
5-Bromo-N-3-quinolinyl-2-furamide is a brominated furan-carboxamide derivative featuring a quinoline moiety at the N-position. These compounds are typically synthesized via coupling reactions between brominated furan carboxylic acids and substituted anilines or heterocyclic amines .
Properties
IUPAC Name |
5-bromo-N-quinolin-3-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-13-6-5-12(19-13)14(18)17-10-7-9-3-1-2-4-11(9)16-8-10/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUWUODNAQBGRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 5-bromo-N-3-quinolinyl-2-furamide, differing in substituents, heterocycles, or halogenation patterns. Key comparisons include:
Quinoline-Based Analogs
- 5-Bromo-2-fluoro-N-(3-quinolinyl)benzamide hydrobromide Structure: Replaces the furamide with a fluorinated benzamide. Impact: The fluorine atom enhances electronegativity and metabolic stability compared to the furan ring. The benzamide backbone may reduce conformational flexibility . Molecular Weight: 361.62 g/mol (vs. ~330–350 g/mol for furamide analogs).
- 5-Bromo-N-[3-(quinoxalin-2-yl)phenyl]furan-2-carboxamide Structure: Substitutes quinoline with quinoxaline, a bicyclic heterocycle with two nitrogen atoms.
Halogen and Heterocycle Variations
5-Bromo-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furamide
- 5-Bromo-N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-furamide Structure: Features a piperazine-propionyl group. Piperazine enhances basicity and solubility .
Activity Data from Indolinone Derivatives
reports activity values (possibly IC₅₀) for indolinone-acetamide analogs with quinolinyl groups:
| Compound ID | Substituent | Activity Value |
|---|---|---|
| 57 | 5-Amino-4-bromobenzyl | 5.411 |
| 58 | 5-Hydroxymethyl-4-bromobenzyl | 5.208 |
| 59 | 5-Cyanamido-4-bromobenzyl | 6.878 |
| 60 | 3-Aminoisoxazol-5-ylmethyl | 5.322 |
- Key Trends: The cyanamido group (Compound 59) shows the highest activity, likely due to strong hydrogen-bonding interactions. Hydroxymethyl (Compound 58) reduces activity compared to the amino group (Compound 57), suggesting steric hindrance or metabolic instability .
Key Structural and Functional Differences
| Compound | Key Feature | Molecular Weight (g/mol) | Potential Advantage |
|---|---|---|---|
| This compound | Quinoline, furan | ~330–350 (estimated) | Balanced lipophilicity for membrane penetration |
| 5-Bromo-2-fluoro-N-(3-quinolinyl)benzamide | Fluorobenzamide | 361.62 | Enhanced metabolic stability |
| 5-Bromo-N-[3-chloro-4-morpholinylphenyl]-2-furamide | Morpholine, chloro | 385.64 | Improved solubility and target affinity |
| Quinoxalin-2-yl derivative | Quinoxaline | ~350–370 | Increased polarity for aqueous systems |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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